molecular formula C9H13N5O3 B13221972 2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13221972
M. Wt: 239.23 g/mol
InChI Key: SZEGRSFEZUGIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free, additive-free, and eco-friendly, making it an attractive option for industrial production . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-5-methoxy-6-propan-2-yloxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H13N5O3/c1-4(2)17-5-6(16-3)11-9-12-8(10)13-14(9)7(5)15/h4H,1-3H3,(H3,10,11,12,13)

InChI Key

SZEGRSFEZUGIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C2N=C(NN2C1=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.